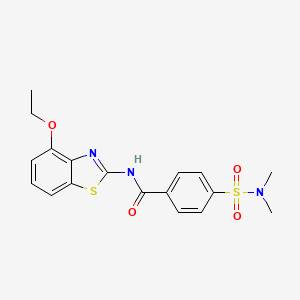

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

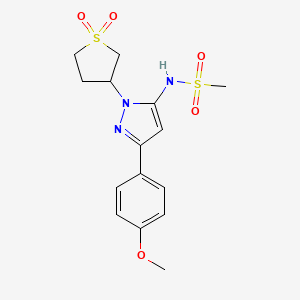

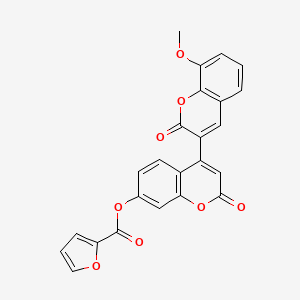

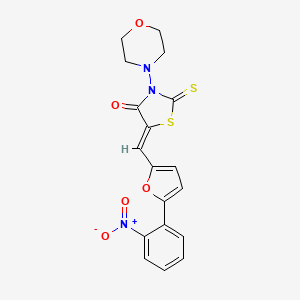

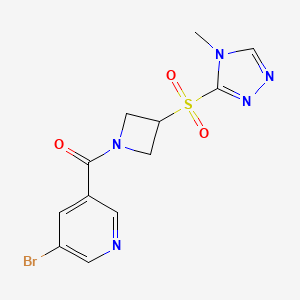

The compound’s name suggests it’s a benzamide derivative, which means it has a benzene ring attached to an amide group. It also has a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzothiazole derivative with the corresponding benzamide derivative. The exact conditions would depend on the specific reactivity of the starting materials.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the benzamide and benzothiazole groups around the central carbon atom. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-donating and electron-withdrawing effects of the benzamide and benzothiazole groups. It might undergo reactions typical of amides and aromatic compounds.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These could be measured experimentally.Scientific Research Applications

Microwave-mediated Synthesis of Benzothiazole Derivatives

Research highlighted efficient methods for synthesizing benzothiazole-based heterocycles, important for developing novel chemical entities. This method's significance lies in its potential for creating compounds with varied applications, including medicinal chemistry and material science (Darweesh, Mekky, Salman, & Farag, 2016).

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their efficiency as corrosion inhibitors, showcasing their potential in protecting metals against corrosion in acidic environments. This application is crucial for industries seeking cost-effective and reliable solutions for material preservation (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Synthesis of Novel Heterocycles

The versatility of benzothiazole derivatives as synthons for constructing various novel heterocycles has been demonstrated. These heterocycles have potential applications in developing new drugs and materials with unique properties (Konovalova, Avdeenko, Pirozhenko, Goncharova, Shishkin, & Palamarchuk, 2014).

Diuretic Activity

Certain benzothiazole derivatives have shown promising diuretic activity in vivo, suggesting their potential use in developing new therapeutic agents for conditions requiring diuresis (Yar & Ansari, 2009).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives against various bacterial and fungal strains has been investigated, indicating their potential as lead compounds for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine this.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and investigating potential uses in medicine or industry.

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)20-17(22)12-8-10-13(11-9-12)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBLBAHNCKNPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate](/img/structure/B2626836.png)

![(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2626838.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)

![3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2626844.png)

![N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide](/img/structure/B2626849.png)

![Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate](/img/structure/B2626850.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)